2,4,5,6-Tetrachlorophenol-13C6 2,4,5,6-Tetrachlorophenol-13C6 One isotopic labelled form of Tetrachlorophenol, which is a broad range pesticide and has already been found to be a probable human carcinogen.
Brand Name: Vulcanchem
CAS No.: 1246820-81-4
VCID: VC0196645
InChI: InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1
SMILES: C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl
Molecular Formula: C6H2Cl4O
Molecular Weight: 237.83

2,4,5,6-Tetrachlorophenol-13C6

CAS No.: 1246820-81-4

Cat. No.: VC0196645

Molecular Formula: C6H2Cl4O

Molecular Weight: 237.83

Purity: > 95%

* For research use only. Not for human or veterinary use.

2,4,5,6-Tetrachlorophenol-13C6 - 1246820-81-4

CAS No. 1246820-81-4
Molecular Formula C6H2Cl4O
Molecular Weight 237.83
IUPAC Name 2,3,4,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol
Standard InChI InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1
SMILES C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl
Appearance Off-White Solid
Melting Point 57-59 °C

Chemical Structure and Properties

2,4,5,6-Tetrachlorophenol-13C6 is a synthetic chemical compound belonging to the tetrachlorophenol family. It is characterized by four chlorine atoms positioned at the 2, 4, 5, and 6 locations on the phenolic ring, with all six carbon atoms enriched with the stable carbon-13 isotope (denoted by 13C6 in its name). This isotopic labeling gives the compound distinctive mass spectrometric properties while maintaining chemical behavior identical to its non-labeled counterpart.

Fundamental Chemical Data

The compound possesses the following key chemical properties:

PropertyValue
CAS Number1246820-81-4
Molecular FormulaC6H2Cl4O
Molecular Weight237.8474 g/mol
AppearanceBrown flakes or beige solid
OdorStrong, characteristic
Purity (commercial)> 95%
Primary Use CategoryResearch chemical

This compound retains the same chemical reactivity as non-labeled tetrachlorophenol but provides the analytical advantage of distinct isotopic signature for tracking and quantification purposes .

Applications in Environmental Research

2,4,5,6-Tetrachlorophenol-13C6 serves several critical functions in environmental science and analytical chemistry, leveraging its unique isotopic properties.

Environmental Fate Tracking

The compound's carbon-13 labeling makes it invaluable for tracking the movement and degradation pathways of tetrachlorophenols in environmental matrices. Researchers can introduce the labeled compound into experimental systems and subsequently distinguish it from naturally occurring tetrachlorophenols through isotope ratio analysis. This capability allows scientists to:

  • Map degradation pathways in soil, water, and sediment

  • Determine environmental persistence under various conditions

  • Trace bioaccumulation patterns in ecosystems

  • Evaluate remediation techniques for contaminated sites

Analytical Chemistry Applications

In analytical chemistry, 2,4,5,6-Tetrachlorophenol-13C6 serves as an exceptional internal standard for mass spectrometry-based analyses. Its utility stems from the following properties:

  • Identical chemical behavior to the analyte of interest

  • Distinct mass spectral signature due to 13C labeling

  • Predictable chromatographic co-elution with the target compound

  • Resistance to matrix effects similar to the target compound

The compound is particularly useful for validating analytical methods by spiking environmental samples with known quantities and monitoring recovery throughout the analytical process. This approach allows researchers to assess method accuracy, precision, and identify potential sources of error or interference.

Antimicrobial Properties

Beyond its analytical applications, 2,4,5,6-Tetrachlorophenol-13C6 exhibits broad-spectrum antimicrobial activity against:

  • Bacterial pathogens

  • Fungal species

  • Various insects

  • Unwanted vegetation

These properties have led to its historical use as a pesticide component, though regulatory restrictions have limited such applications in recent years.

Hazard CategoryClassificationHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
STOT-SE (Respiratory)Category 3H335: May cause respiratory irritation

This classification indicates moderate acute toxicity with significant irritant properties affecting multiple body systems .

Research Significance

2,4,5,6-Tetrachlorophenol-13C6 has contributed significantly to environmental research, particularly in understanding the fate and behavior of chlorinated phenolic compounds in various ecosystems.

Environmental Persistence Studies

Research utilizing this compound has helped elucidate the environmental persistence of chlorophenols under various conditions. By tracking the labeled compound, scientists can determine:

  • Half-life in different environmental compartments

  • Binding affinity to soil particles and sediments

  • Leaching potential into groundwater

  • Volatilization rates in surface environments

These studies inform risk assessment protocols and help establish appropriate regulatory guidelines for related compounds.

Biodegradation Research

The carbon-13 labeling enables detailed investigation of biodegradation mechanisms by allowing researchers to:

  • Identify microorganisms capable of degrading chlorophenols

  • Elucidate specific enzymatic pathways involved in breakdown

  • Determine metabolic products through isotope tracking

  • Quantify degradation rates under different environmental conditions

This research is essential for developing bioremediation strategies for sites contaminated with chlorophenols and related compounds.

SupplierProduct FormatTypical PurityPrimary Market
Vulcan ChemicalResearch grade>95%Research laboratories
LGC StandardsNeat standardVariesEnvironmental testing
Angene ChemicalResearch grade>95%Academic research

These suppliers typically provide the compound with appropriate documentation regarding purity, isotopic enrichment, and safety information .

Production Considerations

The synthesis of 2,4,5,6-Tetrachlorophenol-13C6 involves specialized techniques for incorporating the carbon-13 isotope throughout the phenolic ring structure. The production process:

  • Requires isotopically enriched starting materials

  • Involves careful chlorination procedures to achieve the specific 2,4,5,6-substitution pattern

  • Necessitates rigorous purification to remove reaction byproducts

  • Includes quality control to verify isotopic enrichment levels

Due to these complex requirements, the compound is significantly more expensive than its non-labeled counterpart and is primarily produced for research and analytical applications rather than industrial use.

Comparison with Related Compounds

2,4,5,6-Tetrachlorophenol-13C6 belongs to a family of chlorinated phenols that includes several structurally similar compounds with varying chlorination patterns.

Structural Variations

The following table compares 2,4,5,6-Tetrachlorophenol-13C6 with closely related compounds:

CompoundChlorine PositionsCarbon LabelingCAS Number
2,4,5,6-Tetrachlorophenol-13C62,4,5,6All carbons 13C1246820-81-4
2,3,4,6-Tetrachlorophenol-13C62,3,4,6All carbons 13CN/A
2,4,5,6-Tetrachlorophenol2,4,5,6Natural carbon (12C)N/A
2,3,4,6-Tetrachlorophenol2,3,4,6Natural carbon (12C)58-90-2

The difference in chlorination pattern between 2,4,5,6-Tetrachlorophenol and 2,3,4,6-Tetrachlorophenol results in distinct physical and chemical properties, despite both being tetrachlorophenols .

Analytical Detection Methods

Due to its specialized nature, 2,4,5,6-Tetrachlorophenol-13C6 requires sophisticated analytical techniques for detection and quantification.

Mass Spectrometry

Mass spectrometry is the primary technique for detecting 2,4,5,6-Tetrachlorophenol-13C6, leveraging its distinct isotopic signature. Common approaches include:

  • Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

  • High-resolution mass spectrometry for precise isotope ratio determination

The mass spectral profile shows characteristic ions at m/z values 6 units higher than the non-labeled compound, corresponding to the six carbon-13 atoms in the molecule .

Sample Preparation

Effective analysis typically requires careful sample preparation:

  • Extraction from environmental matrices using appropriate solvents

  • Clean-up procedures to remove interfering compounds

  • Derivatization (for GC analysis) to improve chromatographic behavior

  • Concentration steps to achieve detection limits in the low parts-per-billion range

These methods are often adapted from established procedures for chlorophenol analysis, such as those developed by regulatory agencies like OSHA .

Future Research Directions

The utility of 2,4,5,6-Tetrachlorophenol-13C6 in environmental research continues to evolve as analytical techniques advance and environmental concerns expand.

Emerging Applications

Potential future applications include:

  • Combining with advanced imaging techniques to visualize micro-scale distribution in environmental samples

  • Integration with multi-omics approaches to understand ecosystem-level impacts

  • Development of new remediation technologies through precise monitoring of degradation processes

  • Climate change impact assessment on chlorophenol persistence and mobility

Research using isotopically labeled compounds like 2,4,5,6-Tetrachlorophenol-13C6 will remain essential for addressing complex environmental challenges and developing effective management strategies for persistent organic pollutants.

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